molecular formula C13H9ClN6S B12210510 10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol

10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol

Cat. No.: B12210510
M. Wt: 316.77 g/mol
InChI Key: WUKFZARQNWQCBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol is a complex organic compound with a unique structure that includes a hexaazatricyclic core and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol involves multiple steps, starting with the preparation of the core hexaazatricyclic structure. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the 3-chloro-4-methylphenyl group is usually accomplished through a substitution reaction, where a suitable leaving group is replaced by the desired phenyl group. The final step involves the addition of the thiol group, which can be achieved through a thiolation reaction using reagents such as thiourea or hydrogen sulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under certain conditions to modify the core structure or the phenyl group.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified core structures, reduced phenyl groups.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with certain proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol is unique due to its hexaazatricyclic core and the presence of both a chloro-substituted phenyl group and a thiol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H9ClN6S

Molecular Weight

316.77 g/mol

IUPAC Name

10-(3-chloro-4-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-5-thione

InChI

InChI=1S/C13H9ClN6S/c1-7-2-3-8(4-10(7)14)20-11-9(5-16-20)12-17-18-13(21)19(12)6-15-11/h2-6H,1H3,(H,18,21)

InChI Key

WUKFZARQNWQCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NNC(=S)N4C=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.